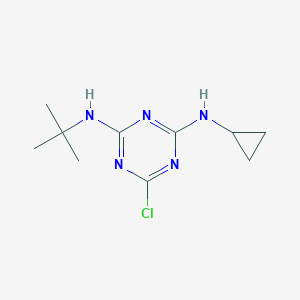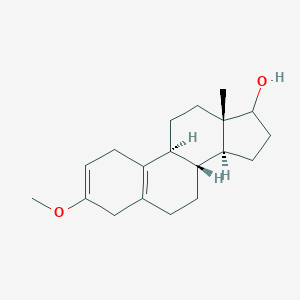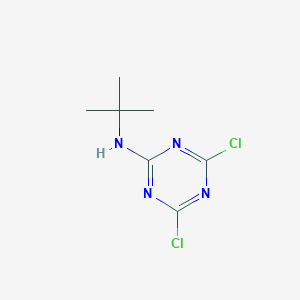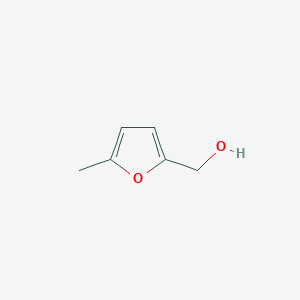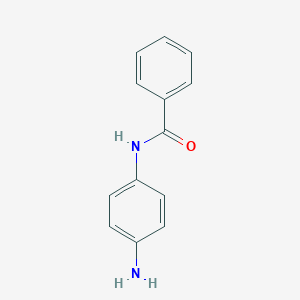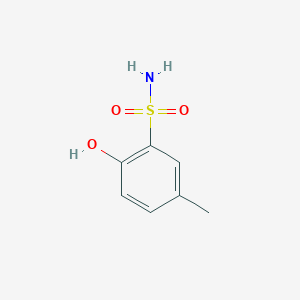
2-Hydroxy-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-methylbenzenesulfonamide, also known as Methylsulfanylmethyl-5-hydroxybenzenesulfonamide or MSH, is a chemical compound that has been used in various scientific research studies. It is a sulfonamide derivative that has been shown to have potential therapeutic effects in several biological systems.
Wirkmechanismus
The mechanism of action of MSH is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. MSH also inhibits the production of reactive oxygen species (ROS), which can cause cellular damage and contribute to the development of various diseases.
Biochemische Und Physiologische Effekte
MSH has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and protect against oxidative stress. MSH has also been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MSH in lab experiments is that it is relatively easy to synthesize and purify. It also has a low toxicity profile and has been shown to be well-tolerated in animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems.
Zukünftige Richtungen
There are several future directions for research on MSH. One area of interest is its potential use in treating neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for MSH in these conditions. Another area of interest is its potential use in treating inflammatory bowel disease (IBD). MSH has been shown to reduce inflammation in animal models of IBD, and further studies are needed to determine its efficacy in humans. Finally, MSH has been shown to have anti-tumor effects, and further studies are needed to determine its potential use in cancer treatment.
Conclusion:
In conclusion, MSH is a sulfonamide derivative that has potential therapeutic effects in several biological systems. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. MSH has several advantages for lab experiments, including its ease of synthesis and low toxicity profile. However, further research is needed to determine its optimal use in different biological systems.
Synthesemethoden
The synthesis of MSH can be achieved through the reaction of 2-hydroxy-5-methylbenzenesulfonyl chloride with methylamine. This reaction leads to the formation of 2-Hydroxy-5-methylbenzenesulfonamideylmethyl-5-hydroxybenzenesulfonamide, which can be further purified through recrystallization. The final product is a white crystalline powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
MSH has been used in various scientific research studies due to its potential therapeutic effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. MSH has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
19801-43-5 |
|---|---|
Produktname |
2-Hydroxy-5-methylbenzenesulfonamide |
Molekularformel |
C7H9NO3S |
Molekulargewicht |
187.22 g/mol |
IUPAC-Name |
2-hydroxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO3S/c1-5-2-3-6(9)7(4-5)12(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
InChI-Schlüssel |
NKJWGBDYMKUCMF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)S(=O)(=O)N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)S(=O)(=O)N |
Synonyme |
Benzenesulfonamide, 2-hydroxy-5-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




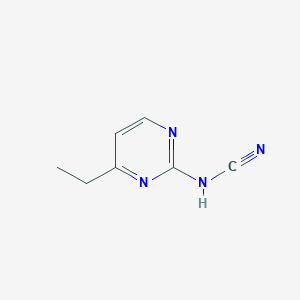
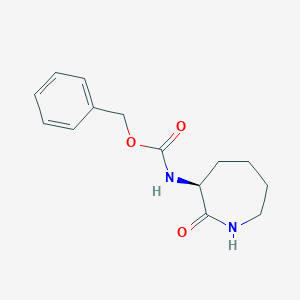

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)
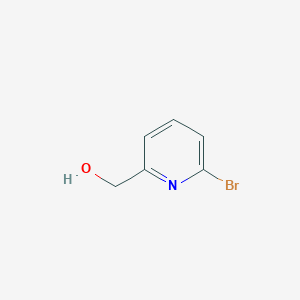

![Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)](/img/structure/B21173.png)

